molecular formula C26H21F3N2O4S B12063937 TRPV antagonist 1

TRPV antagonist 1

Cat. No.: B12063937
M. Wt: 514.5 g/mol
InChI Key: AQYDUQPBWUAJJS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPV antagonist 1 is a compound that targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel involved in the sensation of pain and heat. TRPV1 receptors are activated by various stimuli, including capsaicin, heat, and low pH, and play a crucial role in pain perception and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRPV antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TRPV antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines .

Mechanism of Action

TRPV antagonist 1 exerts its effects by binding to the TRPV1 receptor and inhibiting its activation. This prevents the influx of cations like calcium, which is essential for the transmission of pain signals. The molecular targets include specific binding sites on the TRPV1 receptor, and the pathways involved are related to pain perception and inflammatory responses .

Comparison with Similar Compounds

TRPV antagonist 1 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TRPV1 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C26H21F3N2O4S

Molecular Weight

514.5 g/mol

IUPAC Name

7-[(E)-2-[2-(cyclopropylmethoxy)-3-methoxyphenyl]ethenyl]-6-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C26H21F3N2O4S/c1-33-21-4-2-3-18(23(21)34-15-16-5-6-16)9-12-20-22(24(32)31-13-14-36-25(31)30-20)17-7-10-19(11-8-17)35-26(27,28)29/h2-4,7-14,16H,5-6,15H2,1H3/b12-9+

InChI Key

AQYDUQPBWUAJJS-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2CC2)/C=C/C3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1OCC2CC2)C=CC3=C(C(=O)N4C=CSC4=N3)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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